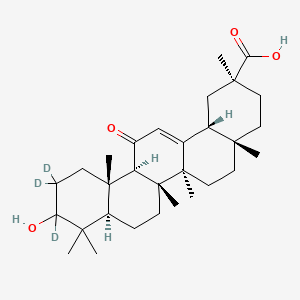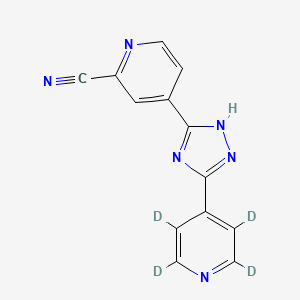
Topiroxostat-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topiroxostat-d4: is a deuterium-labeled derivative of Topiroxostat, a potent and orally active xanthine oxidoreductase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Topiroxostat. The deuterium labeling helps in tracing the compound during various biochemical processes without altering its biological activity significantly .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Topiroxostat-d4 involves the incorporation of deuterium atoms into the molecular structure of Topiroxostat. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process may involve the use of deuterated solvents and catalysts to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions: Topiroxostat-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: Topiroxostat-d4 is used as a tracer in chemical reactions to study the reaction mechanisms and pathways. The deuterium labeling allows for precise tracking of the compound without altering its chemical properties.
Biology: In biological research, this compound is used to study the metabolic pathways and pharmacokinetics of Topiroxostat. It helps in understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
Medicine: this compound is used in preclinical studies to evaluate the efficacy and safety of Topiroxostat. It helps in understanding the drug’s interaction with various biological targets and its potential therapeutic effects.
Industry: In the pharmaceutical industry, this compound is used in the development and optimization of Topiroxostat formulations. It helps in ensuring the consistency and quality of the final product .
Mecanismo De Acción
Topiroxostat-d4 exerts its effects by inhibiting xanthine oxidoreductase, an enzyme involved in purine metabolism. This inhibition reduces the production of uric acid, which is beneficial in the treatment of hyperuricemia and gout. The deuterium labeling does not significantly alter the mechanism of action but allows for detailed study of the compound’s pharmacokinetics and metabolism .
Comparación Con Compuestos Similares
Allopurinol: Another xanthine oxidase inhibitor used in the treatment of hyperuricemia and gout.
Febuxostat: A non-purine xanthine oxidase inhibitor with a similar mechanism of action.
Uniqueness: Topiroxostat-d4 is unique due to its deuterium labeling, which allows for precise tracking and study of the compound in various biochemical processes. This makes it a valuable tool in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Propiedades
Fórmula molecular |
C13H8N6 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
4-[3-(2,3,5,6-tetradeuteriopyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H8N6/c14-8-11-7-10(3-6-16-11)13-17-12(18-19-13)9-1-4-15-5-2-9/h1-7H,(H,17,18,19)/i1D,2D,4D,5D |
Clave InChI |
UBVZQGOVTLIHLH-GYABSUSNSA-N |
SMILES isomérico |
[2H]C1=C(N=C(C(=C1C2=NNC(=N2)C3=CC(=NC=C3)C#N)[2H])[2H])[2H] |
SMILES canónico |
C1=CN=CC=C1C2=NNC(=N2)C3=CC(=NC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
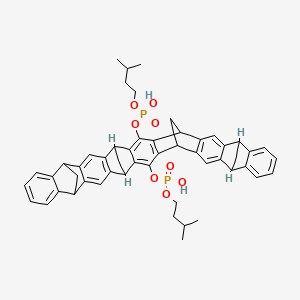

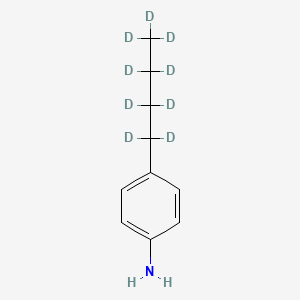
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)

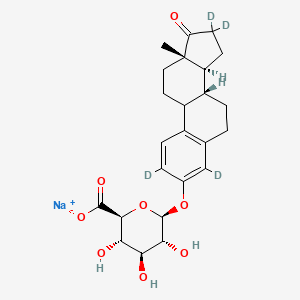
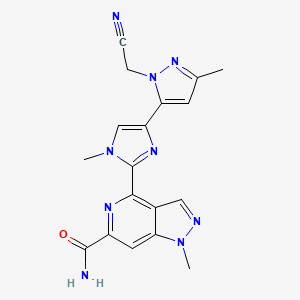
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
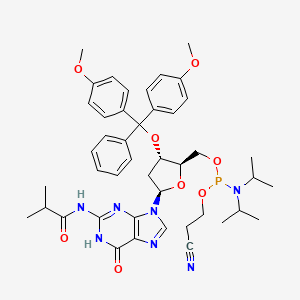
![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
